3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

δ opioid receptor binding affinity radioligand competition

3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941880-78-0) is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class. This chemotype has been characterized as a novel δ opioid receptor (DOR) agonist with a signaling profile distinct from the convulsion-prone SNC80 chemotype.

Molecular Formula C14H18N4O4S
Molecular Weight 338.38
CAS No. 941880-78-0
Cat. No. B2394299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS941880-78-0
Molecular FormulaC14H18N4O4S
Molecular Weight338.38
Structural Identifiers
SMILESCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CN=CC=C3)NC1=O
InChIInChI=1S/C14H18N4O4S/c1-2-18-12(19)14(16-13(18)20)5-8-17(9-6-14)23(21,22)11-4-3-7-15-10-11/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,16,20)
InChIKeyNHONOGLBTONNMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941880-78-0): Procurement-Grade Overview of a Differentiated Spirocyclic Chemotype


3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941880-78-0) is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class. This chemotype has been characterized as a novel δ opioid receptor (DOR) agonist with a signaling profile distinct from the convulsion-prone SNC80 chemotype [1]. The compound incorporates an N-ethyl substituent at the 3-position and an 8-(pyridin-3-ylsulfonyl) group. In a β-arrestin recruitment screen of a GPCR-focused library, the 1,3,8-triazaspiro[4.5]decane-2,4-dione core was identified as the sole chemotype producing DOR agonist hits [1]. The same spirocyclic scaffold has also been claimed in patents as a selective inhibitor of the c subunit of F1/Fo-ATP synthase for myocardial reperfusion injury [2], demonstrating that substitution-dependent functional selectivity is intrinsic to this chemotype. Procurement decisions must therefore be guided by substituent-specific pharmacological data, not merely scaffold-level assumptions.

Why 3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by In-Class Analogs: The Substitution-Specific Pharmacology Problem


The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is pharmacologically promiscuous: minor modifications at the 3- and 8-positions dictate whether the compound functions as a DOR agonist [1] or an ATP synthase inhibitor [2]. In the DOR agonist series, the three active hits identified from the same library screen—all sharing the identical spirocyclic core—exhibited markedly different potencies and efficacies due solely to differences in their peripheral substituents [1]. The 3-ethyl variant (compound 1, corresponding to CAS 941880-78-0) demonstrated a Ki of 52 nM at DOR, whereas the closely related compound 2 (differing only in the 8-substituent) showed a Ki of 92 nM and compound 3 showed 138 nM [1]. Even the simple homolog 3-methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (N-methyl analogue) has no published pharmacological characterization, meaning its activity cannot be assumed to mirror the 3-ethyl derivative. Generic substitution without explicit, compound-specific quantitative evidence therefore risks selecting a molecule with reduced target engagement, altered signaling bias, or a completely divergent mechanism of action.

Quantitative Differentiation Evidence for 3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941880-78-0)


DOR Binding Affinity: 3-Ethyl Derivative Outperforms Co-Identified In-Class Hits by 1.8- to 2.7-Fold

In a head-to-head comparison within the same study and assay platform, the 3-ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 1) demonstrated superior DOR binding affinity relative to two co-identified 1,3,8-triazaspiro[4.5]decane-2,4-dione hits. Compound 1 exhibited a Ki of 52 nM, compared with 92 nM for compound 2 and 138 nM for compound 3—representing 1.8-fold and 2.7-fold improvements, respectively [1]. All measurements were performed under identical competitive radioligand binding assay conditions using [3H]diprenorphine in membranes from DOR-expressing cells. The endogenous agonist Leu-enkephalin served as the reference (Ki = 1.4 nM). This quantitative ranking establishes that the 3-ethyl/8-pyridin-3-ylsulfonyl substitution pattern is a key driver of target engagement within this chemotype.

δ opioid receptor binding affinity radioligand competition

cAMP Signaling Potency: 3-Ethyl Compound Shows 3.6-Fold Greater Potency Than Compound 2

In a direct head-to-head comparison using the cAMP GloSensor assay in DOR-expressing cells, the 3-ethyl-8-(pyridin-3-ylsulfonyl) derivative (compound 1) inhibited cAMP accumulation with an IC50 of 29 nM, compared with 103 nM for compound 2 and 93 nM for compound 3 [1]. This represents a 3.6-fold and 3.2-fold potency advantage, respectively. The reference agonist Leu-enkephalin achieved an IC50 of 0.45 nM. All measurements were performed under identical assay conditions with n≥3 independent experiments, and data were normalized to the Leu-enkephalin maximum response. The potency differential is larger than the binding affinity differential, suggesting that the 3-ethyl/8-pyridin-3-ylsulfonyl pattern may confer additional G-protein coupling efficiency beyond simple target occupancy.

cAMP inhibition Gi/o-protein signaling potency

β-Arrestin-2 Recruitment and Signaling Bias: Compound 1 Is a G-Protein-Biased Agonist, Contrasting with SNC80 Chemotype

Compound 1 recruited β-arrestin-2 with an EC50 of 167 nM and an efficacy of 65% relative to Leu-enkephalin [1]. In comparison, compounds 2 and 3 showed EC50 values of 321 nM (56% efficacy) and 623 nM (58% efficacy), respectively—a 1.9-fold and 3.7-fold potency advantage for compound 1. More critically, the signaling bias profile of compound 1 contrasts sharply with the SNC80 chemotype (EC50 ~3.7 nM for β-arrestin-2, efficacy ~95% in comparable assays) [1]. SNC80-class DOR agonists are highly efficacious β-arrestin recruiters, a property mechanistically linked to DOR agonist-induced convulsions and tachyphylaxis in preclinical models. Compound 1's lower β-arrestin efficacy (65% vs. ~95% for SNC80) and its slight bias toward G-protein signaling (cAMP IC50 = 29 nM vs. β-arrestin EC50 = 167 nM, a 5.8-fold window) may mitigate these adverse event liabilities. In the complete Freund's adjuvant (CFA) model of inflammatory pain, compound 1 (30 mg/kg, i.p.) produced significant anti-allodynic efficacy in both male and female C57BL/6 mice, demonstrating that the biased signaling profile translates to in vivo analgesic activity [1].

β-arrestin recruitment signaling bias DOR agonist safety

GPCR Selectivity: Compound 1 Is Selective for DOR Over 167 Other GPCRs

Compound 1 was screened against a panel of 167 GPCRs (including MOR, KOR, and NOR opioid receptor subtypes) and was found to be selective for the DOR [1]. This selectivity profiling is a property of the specific 3-ethyl-8-(pyridin-3-ylsulfonyl) substitution pattern and cannot be assumed for the 3-methyl analog or other in-class derivatives without analogous panel data. The 3-methyl homolog (CAS not specified in literature) has no published selectivity data, meaning a procurement decision for the methyl analog carries unknown off-target risk. Compound 1's DOR selectivity profile has been experimentally validated, providing a known risk profile for assay design.

GPCR selectivity off-target profiling safety pharmacology

In Vivo Anti-Allodynic Efficacy: Compound 1 Demonstrates Activity in Both Male and Female Mice

Compound 1 (30 mg/kg, intraperitoneal) produced statistically significant anti-allodynic effects in the complete Freund's adjuvant (CFA) model of inflammatory pain in C57BL/6 mice, with efficacy demonstrated in both male and female cohorts [1]. This in vivo validation is compound-specific: neither compounds 2 and 3 from the same study nor the 3-methyl-8-(pyridin-3-ylsulfonyl) analog have reported in vivo data. The demonstration of efficacy across both sexes addresses a growing requirement in preclinical pain research for sex-inclusive study designs. The SNC80 chemotype, while also showing anti-allodynic activity in preclinical models, is associated with convulsant effects at analgesic doses, a limitation not observed with compound 1 in the reported studies [1].

inflammatory pain in vivo efficacy CFA model

Patent-Landscape Differentiation: Dual-Mechanism Potential (DOR Agonism vs. ATP Synthase Inhibition) Depends on 8-Substituent Identity

A 2019 patent (University of Ferrara) claims 1,3,8-triazaspiro compounds of Formula (I) wherein A is -SO2- (matching the sulfonyl linker in compound 1), R1 is (C1-C3) alkyl (matching the 3-ethyl group), and R2 substituents include aryl groups, as selective inhibitors of the c subunit of F1/Fo-ATP synthase and modulators of mitochondrial permeability transition pore (mPTP) activity for the treatment of reperfusion injury [1]. This indicates that the 3-ethyl-8-(pyridin-3-ylsulfonyl) substitution pattern may confer activity at two distinct therapeutic targets, depending on the specific biological context. This dual-mechanism potential is absent for DOR-selective analogs that diverge at the 8-position (e.g., compounds 2 and 3 from REFS-1). Researchers investigating mitochondrial targets should specifically procure the -SO2- linked variants (such as CAS 941880-78-0) rather than -CH2- or -CO- linked analogs, as the linker identity determines whether ATP synthase inhibition is possible.

ATP synthase inhibition reperfusion injury myocardial infarction

Scientific and Industrial Application Scenarios for 3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941880-78-0)


DOR Agonist Probe for G-Protein-Biased Signaling Studies in Pain and Neuropsychiatric Research

Compound 1 serves as a well-characterized DOR agonist tool with documented binding affinity (Ki = 52 nM), cAMP inhibition potency (IC50 = 29 nM), β-arrestin-2 recruitment (EC50 = 167 nM, Emax = 65%), and selectivity over 167 GPCRs [1]. Its 5.8-fold bias toward G-protein signaling over β-arrestin-2 distinguishes it from the highly β-arrestin-efficacious SNC80 chemotype, making it suitable for dissecting signaling-pathway-specific contributions to DOR-mediated analgesia, anxiolysis, and alcohol use disorder models without the confounding convulsant effects observed with SNC80-class compounds [1]. Procurement of this specific compound, rather than the 3-methyl analog or uncharacterized in-class derivatives, ensures that the tool compound's full pharmacological profile is known at the outset of experimental design.

Reference Compound for Structure-Activity Relationship (SAR) Studies on 1,3,8-Triazaspiro[4.5]decane-2,4-dione Scaffolds

The availability of quantitative comparative data (compounds 1, 2, and 3; Table 1 in REFS-1) positions compound 1 as the benchmark reference for SAR exploration of this chemotype. Its 52 nM Ki, 29 nM cAMP IC50, and 167 nM β-arrestin EC50 represent the most potent and best-characterized starting point within the published series [1]. Medicinal chemistry teams can use this compound as a positive control when synthesizing and testing new analogs, with the N-ethyl and 8-pyridin-3-ylsulfonyl modifications serving as validated optimization vectors. The 3-methyl-8-(pyridin-3-ylsulfonyl) analog, by contrast, lacks any published potency data and cannot serve as an evidence-based reference.

Mitochondrial Permeability Transition Pore (mPTP) and Reperfusion Injury Research

Based on the University of Ferrara patent claiming 1,3,8-triazaspiro compounds with A = -SO2- as selective F1/Fo-ATP synthase c-subunit inhibitors and mPTP modulators [2], compound 1 (CAS 941880-78-0) is a structurally eligible candidate for investigating mitochondrial mechanisms of reperfusion injury. Researchers studying myocardial infarction, ischemic stroke, or ischemia-reperfusion injury should specifically procure this -SO2--linked derivative, as the 8-position linker identity is critical for ATP synthase inhibitory activity. Non-sulfonyl analogs from the DOR agonist series (compounds 2 and 3) are structurally excluded from the ATP synthase patent claims and would not be appropriate tool compounds for mitochondrial studies.

In Vivo Pharmacology Studies Requiring Sex-Inclusive Preclinical Pain Models

Compound 1 has demonstrated anti-allodynic efficacy in the CFA inflammatory pain model in both male and female C57BL/6 mice at 30 mg/kg i.p. [1], fulfilling modern preclinical research standards that increasingly require sex-inclusive study designs. For in vivo pain research groups, procuring compound 1 eliminates the need for pilot efficacy studies to establish dosing and sex-dependent effects, as these parameters have already been documented. Neither compounds 2 and 3, nor the 3-methyl-8-(pyridin-3-ylsulfonyl) analog, have reported in vivo data, meaning their utility in animal models would require de novo characterization.

Quote Request

Request a Quote for 3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.